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Compound Name:
4-Methoxy-7-methyl-1,3-

benzothiazol-2-amine

Cat. No.: B1363810 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-7-methyl-1,3-
benzothiazol-2-amine

Executive Summary
This guide provides a comprehensive analysis of the core physicochemical properties of 4-
Methoxy-7-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound belonging to the

versatile benzothiazole family. Benzothiazole scaffolds are of significant interest in medicinal

chemistry due to their wide range of biological activities, including antimicrobial and anticancer

properties.[1][2] The specific substitutions of a methoxy group at the 4-position and a methyl

group at the 7-position, combined with the 2-amino group, confer a unique set of properties that

are critical for its behavior in biological systems. This document, intended for researchers and

drug development professionals, delves into the molecular structure, solid-state properties,

solubility, lipophilicity, and ionization characteristics of this compound. Furthermore, it provides

detailed, field-proven experimental protocols for the determination of these key parameters,

emphasizing the causal relationships between molecular structure and functional properties to

inform rational drug design and development.

Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a

privileged scaffold in drug discovery.[1] Its rigid, planar structure and ability to participate in

various non-covalent interactions allow it to bind to a diverse array of biological targets. The
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utility of this scaffold is exemplified by its presence in compounds with demonstrated

anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The subject of this guide, 4-
Methoxy-7-methyl-1,3-benzothiazol-2-amine, combines this potent core with specific

functional groups that modulate its physicochemical profile. The electron-donating methoxy and

methyl groups are expected to influence the electron density of the aromatic system, thereby

affecting properties like pKa and metabolic stability. The 2-amino group is a critical site for

hydrogen bonding and serves as the primary basic center, governing the compound's ionization

state at physiological pH. Understanding these properties is paramount for predicting its

absorption, distribution, metabolism, and excretion (ADME) profile and for optimizing its

potential as a therapeutic agent.

Molecular Structure and Core Properties
The foundational characteristics of a compound dictate its behavior. The key identifiers and

structural details for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine are summarized below.

Property Value Source

CAS Number 88686-30-0 [3][4]

Molecular Formula C₉H₁₀N₂OS [4]

Molecular Weight 194.25 g/mol Calculated

IUPAC Name
4-methoxy-7-methyl-1,3-

benzothiazol-2-amine
[3]

SMILES
COC1=C2N=C(N)SC2=C(C)C

=C1
[3]

InChIKey
BPFSLCTUFLBWNK-

UHFFFAOYSA-N
[3]

Key Physicochemical Properties and Their
Implications
The journey of a drug molecule from administration to its target is governed by its

physicochemical properties. This section explores the critical parameters for 4-Methoxy-7-
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methyl-1,3-benzothiazol-2-amine and their direct implications for drug development.

Melting Point and Solid-State Properties
The melting point of a compound provides insight into the stability of its crystal lattice. A higher

melting point generally indicates stronger intermolecular forces, which can, in turn, affect

solubility and dissolution rate—two critical factors for oral bioavailability.

Experimental Value: 165-166 °C[3]

Expert Insight: A melting point in this range is indicative of a stable, well-ordered crystalline

solid. This stability can be advantageous for formulation and long-term storage. However, the

energy required to break this lattice during dissolution may present a challenge. For orally

administered drugs, a high melting point can sometimes correlate with lower solubility,

necessitating formulation strategies such as particle size reduction or the use of amorphous

dispersions to enhance the dissolution rate.

Aqueous Solubility
Solubility is arguably one of the most critical physicochemical properties, as a drug must be in

solution to be absorbed. While no specific solubility data exists for this exact molecule, data for

the closely related 2-amino-4-methoxybenzothiazole shows it to be poorly soluble ("less than 1

mg/mL").[5]

Expert Insight: The structure of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine presents a

classic challenge in drug design: balancing polar, solubility-enhancing features (the 2-amino

group) with nonpolar, lipophilic moieties (the benzothiazole core, methyl, and methoxy groups).

The poor solubility of its analogues suggests that this compound is likely to be a

Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). This

necessitates early-stage formulation work and may guide analogue design towards

incorporating more polar or ionizable groups to improve aqueous solubility.

Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures

a compound's preference for a lipid versus an aqueous environment. It is a key predictor of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1363810?utm_src=pdf-body
https://www.chemsynthesis.com/base/chemical-structure-2582.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-aminobenzothiazole
https://www.benchchem.com/product/b1363810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


membrane permeability, plasma protein binding, and metabolic clearance. No experimental

LogP value is publicly available for this compound.

Expert Insight: The fused aromatic ring system, along with the methyl and methoxy

substituents, contributes to the lipophilic character of the molecule. In contrast, the 2-amino

group provides a degree of hydrophilicity. A balanced LogP (typically in the range of 1-3 for oral

drugs) is often desired. Too high a LogP can lead to poor solubility, high plasma protein

binding, and rapid metabolism, while too low a LogP can result in poor membrane permeability.

Computational models can provide an initial estimate (cLogP), which should be confirmed

experimentally.

Ionization Constant (pKa)
The pKa value defines the pH at which a compound is 50% ionized. For 4-Methoxy-7-methyl-
1,3-benzothiazol-2-amine, the primary basic center is the 2-amino group. Its pKa will

determine the charge state of the molecule in different physiological compartments, which

profoundly impacts solubility, permeability, and target binding.

Expert Insight: The pKa of the parent 2-aminobenzothiazole is approximately 4.2. The

presence of electron-donating groups (methoxy and methyl) on the benzene ring is expected to

increase the electron density on the heterocyclic system, potentially making the exocyclic

amino group slightly more basic (i.e., raising the pKa) compared to the unsubstituted parent. A

pKa in the range of 4-6 would mean the compound is partially protonated (cationic) in the acidic

environment of the stomach but predominantly neutral at the pH of the small intestine (pH ~6.5)

and blood (pH 7.4). This switch from charged to neutral is often beneficial for balancing

solubility (charged form) and membrane permeability (neutral form).

Experimental Methodologies
To ensure scientific integrity, theoretical predictions must be validated by robust experimental

data. The following protocols describe standard, reliable methods for determining the key

physicochemical properties discussed.

Protocol for Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
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Methodology:

Sample Preparation: Finely powder a small amount of the crystalline compound.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.

Apparatus Setup: Place the capillary tube into the heating block of the melting point

apparatus.

Rapid Scan (Optional but Recommended): Perform a quick heating ramp (10-20 °C/min) to

get an approximate melting range. This prevents spending excessive time in the final,

precise measurement.

Precise Measurement: Cool the apparatus to at least 20 °C below the approximate melting

point. Begin heating at a slow, controlled rate (1-2 °C/min).

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). The range

between these two points is the melting range.

Protocol for Kinetic Solubility Assessment
This high-throughput method is essential in early drug discovery for ranking compounds. It

measures the solubility of a compound after precipitating from a DMSO stock solution into an

aqueous buffer.

Causality: This method mimics the situation where a compound, often stored in DMSO, is

introduced into an aqueous biological medium. It measures the concentration of the compound

that remains in solution after precipitation has occurred, providing a practical, rather than

thermodynamic, measure of solubility.
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Preparation

Assay Execution

Analysis

Prepare 10 mM stock solution
in 100% DMSO

Dispense stock into
96-well plate

Add aqueous buffer (e.g., PBS, pH 7.4)
to achieve final 1% DMSO concentration

Incubate and shake
(e.g., 2 hours at room temp)

Filter plate to remove
precipitate

Analyze filtrate and standards
by LC-UV or LC-MS/MS

Prepare calibration standards

Calculate solubility from
calibration curve

Click to download full resolution via product page

Caption: Workflow for a 96-well plate-based kinetic solubility assay.
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Protocol for pKa Determination via Potentiometric
Titration
This classic method provides a highly accurate measure of a compound's pKa by monitoring

pH changes during titration with an acid or base.

Causality: This protocol relies on the Henderson-Hasselbalch equation. By adding a strong acid

(HCl) to a solution of the basic compound, we can generate a titration curve (pH vs. volume of

titrant). The point at which the compound is exactly half-neutralized corresponds to the pH

where pH = pKa.
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Accurately weigh compound
and dissolve in co-solvent (e.g., Methanol)

Add water and ionic
strength adjuster (e.g., KCl)

Calibrate pH electrode
with standard buffers

Titrate solution with
standardized HCl, recording pH

after each addition

Plot pH vs. volume
of HCl added

Determine the half-equivalence point
from the titration curve

Calculate pKa
(pH at half-equivalence point)

Click to download full resolution via product page

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Structure-Property Relationships (SPR)
The interplay between the different functional groups of 4-Methoxy-7-methyl-1,3-
benzothiazol-2-amine dictates its overall physicochemical profile. Understanding this
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relationship is key to designing improved analogues.

Structural Features

4-Methoxy-7-methyl-
1,3-benzothiazol-2-amine

Aqueous Solubility
(Likely Low)

Membrane Permeability
(Moderate-High)

Basicity (pKa)
(Weakly Basic)Metabolic Stability

2-Amino Group

+ (H-bonding)Defines

Benzothiazole Core
(Lipophilic, Rigid)

- (Lipophilic)+ (Lipophilic)

Methoxy & Methyl
(Lipophilic, e⁻ donating)

- (Lipophilic)+ (Lipophilic)Modulates (Increases)Potential Site
(O-demethylation)

Click to download full resolution via product page

Caption: Structure-Property Relationships for the target molecule.

2-Amino Group: This is the primary driver of basicity (pKa) and provides a crucial hydrogen

bond donor/acceptor site, which can aid solubility and target binding.

Benzothiazole Core: This large, aromatic system is the main contributor to the compound's

lipophilicity and planarity, which is favorable for membrane permeability but detrimental to

aqueous solubility.

Methoxy & Methyl Groups: These substituents increase lipophilicity, further reducing

aqueous solubility. As electron-donating groups, they increase the basicity of the 2-amino

group. The methoxy group also presents a potential site for Phase I metabolism (O-

demethylation).

Conclusion
4-Methoxy-7-methyl-1,3-benzothiazol-2-amine is a compound with a physicochemical profile

characteristic of many modern small-molecule drug candidates: a lipophilic core balanced by a

weakly basic, polar functional group. Its high melting point suggests good solid-state stability,

but its anticipated low aqueous solubility will likely be a primary hurdle in development. The
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weakly basic nature of the 2-amino group provides a handle for salt formation to improve

solubility and allows for a favorable pH-dependent charge state that can balance the needs of

dissolution and membrane permeation. The insights and experimental protocols detailed in this

guide provide a robust framework for researchers to validate these properties, understand their

interplay, and rationally design next-generation analogues with optimized ADME characteristics

for progression as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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